molecular formula C20H25N5O3 B2908491 4-butoxy-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899751-51-0

4-butoxy-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2908491
CAS No.: 899751-51-0
M. Wt: 383.452
InChI Key: TZVRAPYKMKWKMK-UHFFFAOYSA-N
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Description

4-butoxy-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a chemical compound designed for scientific research and development. It belongs to the 1H-pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their structural similarity to purine bases . This scaffold is frequently investigated as a core structure in the design of potential kinase inhibitors, particularly targeting receptors such as the Epidermal Growth Factor Receptor (EGFR) . Compounds based on this scaffold are typically explored as ATP-competitive inhibitors, where the heteroaromatic system occupies the adenine binding pocket of the kinase domain . The specific substitutions on the core structure, including the tert-butyl group and the 4-butoxybenzamide moiety, are intended to modulate the compound's interaction with hydrophobic regions I and II of the ATP-binding site, potentially influencing its selectivity and potency . Research into analogs of this chemical class focuses on their potential as antiproliferative agents in various cancer cell lines . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-butoxy-N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-5-6-11-28-15-9-7-14(8-10-15)18(26)23-24-13-21-17-16(19(24)27)12-22-25(17)20(2,3)4/h7-10,12-13H,5-6,11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVRAPYKMKWKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit src-family tyrosine kinases. These kinases play crucial roles in cellular processes such as cell division, migration, and survival.

Mode of Action

The compound is likely to interact with its targets in an ATP-competitive manner. This means it competes with ATP for binding to the kinase, thereby inhibiting the kinase’s activity. The compound is also cell-permeable, allowing it to enter cells and exert its effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. The compound should be stored in a cool, dry place to maintain its stability.

Biological Activity

4-butoxy-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H21N5O2
  • Molecular Weight : 339.4 g/mol
  • CAS Number : 899945-10-9

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a variety of biological activities, including:

  • Inhibition of Enzymatic Activity : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of protein kinases, which are crucial in cell signaling pathways. For instance, derivatives have shown potency as ATP-competitive inhibitors against Src family kinases, which are implicated in various cancers and inflammatory diseases .
  • Antitumor Activity : Some studies suggest that pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cells through various pathways, including the modulation of heat shock proteins (Hsp90) which are involved in protein folding and stability under stress conditions .

Biological Activity Data

The following table summarizes key biological activities observed for this compound and related compounds:

Activity Mechanism Reference
Protein Kinase InhibitionATP-competitive inhibition of Src kinases
Antitumor PotentialInduction of apoptosis in cancer cells
Modulation of Hsp90Disruption of protein stability
Neuroprotective EffectsPotential inhibition of acetylcholinesterase

Case Studies

Several studies have explored the biological implications of pyrazolo[3,4-d]pyrimidine derivatives:

  • Anticancer Studies : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models by targeting specific kinases involved in cell proliferation and survival. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
  • Neuroprotective Effects : Research on piperazine derivatives indicated that certain structural modifications could enhance neuroprotective effects by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the synaptic cleft. This suggests a potential application for treating neurodegenerative diseases like Alzheimer's .
  • Targeted Drug Delivery : Innovative approaches using chimeric compounds have been developed to enhance the delivery and efficacy of pyrazolo[3,4-d]pyrimidine derivatives in targeting specific proteins for degradation or inhibition within cancer cells, showcasing their versatility in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolopyrimidine Core

Compound Name Substituent at Position 1 Substituent at Position 4 Key Features
4-Butoxy-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide tert-butyl Oxo (C=O) Enhanced steric bulk at position 1; potential for improved kinase selectivity .
4-(tert-Butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Phenyl Oxo (C=O) Lower steric hindrance at position 1; phenyl group may enhance π-π interactions .
ZYBT1 () Hexahydrocyclopenta[c]pyrrole Amino (-NH2) Modified core with amino group; targets BTK for inflammatory applications .

Substituent Variations on the Benzamide Moiety

Compound Name Benzamide Substituent Biological Activity
This compound 4-butoxy Hypothesized to improve lipophilicity and membrane permeability.
N-{1-tert-butyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide 2,4-dimethoxy Increased polarity may enhance aqueous solubility .
4-Methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)benzamide 4-methoxy Smaller substituent; moderate EGFR inhibition (IC50 ~0.186 µM) .

Kinase Inhibition Profiles

  • EGFR Inhibition : Analogs with pyrazolopyrimidine cores and benzamide substituents (e.g., 4-methoxy derivatives) exhibit EGFR inhibition (IC50: 0.03–0.186 µM), comparable to erlotinib .
  • BTK Inhibition : ZYBT1 () demonstrates BTK-targeted activity, suggesting that tert-butyl and cyclopenta[c]pyrrole groups influence kinase selectivity .
  • Apoptosis Induction : Compounds with acetohydrazide side chains (Figure 15K, ) induce apoptosis in MCF-7 cells (IC50: 34.55–60.02 µM) .

Structural Determinants of Activity

  • tert-Butyl at Position 1 : Increases steric hindrance, possibly reducing off-target effects .
  • Oxo Group at Position 4 : Critical for hydrogen bonding with kinase ATP-binding pockets .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 4-butoxy-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?

  • Methodology : The synthesis typically involves:

Core formation : Construction of the pyrazolo[3,4-d]pyrimidinone core via cyclization of 5-amino-1H-pyrazole-4-carboxamide derivatives under acidic or basic conditions .

Substituent introduction : The tert-butyl group is introduced at the N1 position via alkylation, while the benzamide moiety is attached via a coupling reaction (e.g., using EDC/HOBt or DCC) .

Butoxy group addition : The 4-butoxy substituent is introduced via nucleophilic substitution or Mitsunobu reaction on a pre-functionalized benzamide intermediate .

  • Critical parameters : Solvent choice (e.g., DMF for coupling reactions), temperature control (reflux for cyclization), and catalyst selection (e.g., triethylamine for deprotonation) .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

  • Primary methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and confirm regioselectivity during synthesis .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .
  • HPLC : Reverse-phase chromatography to assess purity (>95% required for biological assays) .
    • Supplementary techniques : FTIR for functional group analysis and X-ray crystallography for absolute configuration confirmation (if crystals are obtainable) .

Q. What are the preliminary biological screening strategies for this compound?

  • Target identification : Screen against kinase panels (e.g., tyrosine kinases) due to structural similarity to known pyrazolo[3,4-d]pyrimidine inhibitors .
  • Cellular assays :

  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., ATPase activity measurement) .
    • Dose-response analysis : IC50_{50} determination using serial dilutions (1 nM–100 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the final coupling step?

  • Troubleshooting approach :

Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane to balance reactivity and solubility .

Catalyst optimization : Compare coupling agents (e.g., HATU vs. EDC) and additives (e.g., DMAP) to enhance efficiency .

Temperature gradients : Perform reactions at 0°C (to minimize side reactions) or room temperature (for slower kinetics) .

  • Case study : A 20% yield increase was achieved by switching from EDC/HOBt to HATU in DMF at 25°C .

Q. How can contradictory data in enzyme inhibition assays be resolved?

  • Root cause analysis :

  • Assay interference : Test for compound fluorescence/quenching artifacts using orthogonal methods (e.g., radiometric vs. luminescence assays) .
  • Off-target effects : Perform selectivity profiling against related enzymes (e.g., PIM-1 vs. PIM-2 kinases) .
  • Buffer compatibility : Verify pH and co-factor requirements (e.g., Mg2+^{2+} concentration) .
    • Validation : Use CRISPR-edited cell lines to confirm target-specific effects .

Q. What computational strategies predict the compound’s binding mode to kinase targets?

  • Protocol :

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets .

MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hinge-region hydrogen bonds) .

Free energy calculations : MM-PBSA/GBSA to estimate binding affinities and guide SAR studies .

  • Case study : Docking predicted strong hydrogen bonding with Val123 and Lys181 in EGFR, validated by mutational analysis .

Q. How can discrepancies in proposed reaction mechanisms be resolved?

  • Experimental approaches :

  • Kinetic isotope effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., C–H bond cleavage) .
  • Trapping intermediates : Employ low-temperature NMR to detect transient species (e.g., acyloxyborane intermediates in coupling reactions) .
  • DFT calculations : Compare energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms) using Gaussian .
    • Example : KIE studies confirmed a concerted mechanism for pyrazole ring formation, ruling out stepwise pathways .

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